molecular formula C13H17N3O2S B10939638 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B10939638
M. Wt: 279.36 g/mol
InChI Key: ZFAZNLPYZIVISL-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems. These methods are designed to be efficient and sustainable, reducing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE include other pyrazole derivatives such as 5-amino-pyrazoles and 1,3-diphenyl-1H-pyrazol-4-yl derivatives .

Uniqueness: What sets N1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-3-16-10-12(8-14-16)9-15-19(17,18)13-6-4-11(2)5-7-13/h4-8,10,15H,3,9H2,1-2H3

InChI Key

ZFAZNLPYZIVISL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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